Zabofloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zabofloxacin is a novel fluoroquinolone antibiotic developed for the treatment of multidrug-resistant infections caused by Gram-positive bacteria. It has shown significant activity against Neisseria gonorrhoeae, including strains resistant to other quinolone antibiotics . This compound was discovered by Dong Wha Pharmaceuticals and has been licensed to Pacific Beach BioSciences for further development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zabofloxacin involves the formation of a naphthyridine core structure with a fluoro and cyclopropyl group at specific positions. The key intermediate, 8-methoxyimino-2,6-diaza-spiro[3,4]octane-2-carboxylic acid t-butyl ester succinate, is synthesized through a series of reactions involving cyclization and substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of the key intermediates followed by purification and crystallization processes to obtain the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Zabofloxacin undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield halogenated derivatives .
Scientific Research Applications
Zabofloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its antibacterial activity against various Gram-positive and Gram-negative bacteria.
Medicine: Explored for its potential use in treating infections caused by multidrug-resistant bacteria, including community-acquired pneumonia and chronic obstructive pulmonary disease
Industry: Used in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Zabofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death .
Comparison with Similar Compounds
Delafloxacin: Another fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Finafloxacin: A fluoroquinolone with enhanced activity in acidic environments, used primarily in ear-drop formulations.
Nemonoxacin: A non-fluorinated quinolone with potent activity against Gram-positive bacteria
Uniqueness of Zabofloxacin: this compound is unique due to its potent activity against multidrug-resistant Gram-positive bacteria and its efficacy against quinolone-resistant Neisseria gonorrhoeae. Its chemical structure, which includes a naphthyridine core with specific substitutions, contributes to its broad-spectrum antibacterial activity and favorable pharmacokinetic properties .
Properties
Molecular Formula |
C19H20FN5O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)/b23-14+ |
InChI Key |
ZNPOCLHDJCAZAH-OEAKJJBVSA-N |
Isomeric SMILES |
CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F |
Synonyms |
DW-224a zabofloxacin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.